molecular formula C18H21N3O3 B6927807 N-[1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-1-oxopropan-2-yl]furan-2-carboxamide

N-[1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No.: B6927807
M. Wt: 327.4 g/mol
InChI Key: VNYHGPKRIDCRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-1-oxopropan-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound features a unique structure that combines a benzodiazepine core with a furan-2-carboxamide moiety, potentially offering distinct pharmacological properties.

Properties

IUPAC Name

N-[1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13(19-17(22)16-9-5-12-24-16)18(23)21-11-6-10-20(2)14-7-3-4-8-15(14)21/h3-5,7-9,12-13H,6,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYHGPKRIDCRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(C2=CC=CC=C21)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-1-oxopropan-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable ketone, followed by cyclization.

    Introduction of the Furan-2-carboxamide Moiety: The furan-2-carboxamide group is introduced through a coupling reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Final Assembly: The final step involves the coupling of the benzodiazepine core with the furan-2-carboxamide moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and furan moieties. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the interactions of benzodiazepines with biological targets. Its structure allows for the investigation of binding affinities and the identification of new therapeutic targets.

Medicine

In medicine, this compound may have potential as a therapeutic agent for the treatment of anxiety, insomnia, and other related disorders. Its unique structure could offer advantages over existing benzodiazepines in terms of efficacy and side effect profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-1-oxopropan-2-yl]furan-2-carboxamide is likely similar to that of other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, making it useful in the treatment of anxiety and related disorders. The furan-2-carboxamide moiety may contribute to its unique pharmacological profile by interacting with additional molecular targets or pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for the treatment of anxiety and seizures.

    Lorazepam: Another benzodiazepine with similar uses but a different pharmacokinetic profile.

    Clonazepam: Used for the treatment of panic disorders and certain types of seizures.

Uniqueness

N-[1-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-1-oxopropan-2-yl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which may confer additional pharmacological properties not seen in other benzodiazepines. This could include improved binding affinity, altered metabolic pathways, or reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.